REACTION_SMILES
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[NH2:1][CH2:2][C:3]1([OH:13])[CH2:4][N:5]([C:9]([O:10][CH3:11])=[O:12])[CH2:6][CH2:7][CH2:8]1.[OH2:14]>>[NH2:1][CH2:2][C:3]1([OH:13])[CH2:4][NH:5][CH2:6][CH2:7][CH2:8]1
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Name
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COC(=O)N1CCCC(O)(CN)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)N1CCCC(O)(CN)C1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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NCC1(O)CCCNC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |